molecular formula C9H12N2O2 B1460781 Methyl 2-[(2-aminophenyl)amino]acetate CAS No. 1039821-85-6

Methyl 2-[(2-aminophenyl)amino]acetate

Cat. No.: B1460781
CAS No.: 1039821-85-6
M. Wt: 180.2 g/mol
InChI Key: JZERIOPNDBMMRS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 2-(2-aminophenyl)acetate (CAS 35613-44-6) is an aromatic ester with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. Its structure features a methyl ester group linked to a phenyl ring substituted with an amino group at the ortho position (2-aminophenyl) .

Synthesis The compound is synthesized via catalytic hydrogenation of methyl 2-(2-nitrophenyl)acetate using palladium on activated carbon under hydrogen gas (1 atm) in methanol. This method achieves a high yield (97%) .

Stability and Reactivity A critical limitation of methyl 2-(2-aminophenyl)acetate is its instability due to intramolecular lactamization, where the amino group reacts with the ester carbonyl to form a five-membered lactam ring. This reactivity complicates its use in synthetic applications requiring prolonged storage or further derivatization .

Applications The compound serves as a precursor in pharmaceutical research, particularly in synthesizing carbon monoxide (CO) prodrugs. However, its instability necessitates alternative synthetic routes or stabilized analogs .

Properties

CAS No.

1039821-85-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

methyl 2-(2-aminoanilino)acetate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6,10H2,1H3

InChI Key

JZERIOPNDBMMRS-UHFFFAOYSA-N

SMILES

COC(=O)CNC1=CC=CC=C1N

Canonical SMILES

COC(=O)CNC1=CC=CC=C1N

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent positions, ester groups, or additional functional groups. These variations influence stability, reactivity, and applications.

Table 1: Comparative Analysis of Methyl 2-(2-aminophenyl)acetate and Analogs
Compound Name CAS Number Molecular Formula Substituent Position/Group Stability Notes Synthesis Method References
Methyl 2-(2-aminophenyl)acetate 35613-44-6 C₉H₁₁NO₂ 2-aminophenyl Prone to lactamization Hydrogenation of nitro precursor
Methyl 2-(3-aminophenyl)acetate 52913-11-8 C₉H₁₁NO₂ 3-aminophenyl More stable (no lactamization reported) Not specified
Ethyl 2-(3-aminophenyl)acetate 52273-79-7 C₁₀H₁₃NO₂ 3-aminophenyl, ethyl ester Enhanced steric hindrance; higher stability Not specified
Methyl 2-amino-2-(2,3-dimethylphenyl)acetate 1251334-14-1 C₁₁H₁₅NO₂ 2,3-dimethylphenyl Steric hindrance reduces lactamization Alkylation/esterification
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate 1019554-28-9 C₁₀H₁₂FNO₂ 3-fluorophenyl, methylamino Electronic effects alter reactivity Alkylation of glycine methyl ester

Detailed Comparisons

Substituent Position: Ortho vs. Para/Amino Groups
  • Ortho-Substituted Analogs: Methyl 2-(2-aminophenyl)acetate is highly reactive due to proximity of the amino and ester groups, leading to lactamization . In contrast, methyl 2-(3-aminophenyl)acetate (para-substituted) lacks this intramolecular reactivity, making it more stable for synthetic applications .
  • Ethyl Esters: Replacing the methyl ester with an ethyl group (e.g., ethyl 2-(3-aminophenyl)acetate) increases steric bulk, further stabilizing the compound against degradation .
Steric and Electronic Modifications
  • Dimethylphenyl Substituents: Methyl 2-amino-2-(2,3-dimethylphenyl)acetate incorporates bulky methyl groups that hinder lactam formation, enhancing stability for pharmaceutical intermediates .
  • Fluorinated Analogs: Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate introduces electron-withdrawing fluorine, altering electronic density and reactivity. This modification is leveraged in medicinal chemistry to tune drug metabolism .

Preparation Methods

Direct Alkylation of 2-Aminophenyl Compounds

  • Starting Materials: 2-aminophenylamine or 2-nitroaniline derivatives, methyl chloroacetate.
  • Reaction: The nucleophilic amino group of 2-aminophenylamine attacks the electrophilic carbon of methyl chloroacetate, forming the aminoacetate linkage.
  • Conditions: Usually performed in an alcoholic solvent (e.g., ethanol or methanol) under basic conditions such as sodium hydroxide or sodium bicarbonate to neutralize the released HCl and drive the reaction forward.
  • Temperature: Ambient to moderate heating (room temperature to 60°C).
  • Purification: Product isolation via filtration and recrystallization or chromatographic purification.

This method is favored for its simplicity and moderate yields but requires careful control of reaction parameters to avoid side reactions such as hydrolysis or over-alkylation.

Multi-Step Synthesis via Acylation and Esterification

  • Step 1: Acylation of 2-aminophenylamine with chloroacetyl chloride to yield 2-[(2-aminophenyl)amino]acetyl chloride intermediate.
  • Step 2: Subsequent esterification of the acyl chloride with methanol under basic conditions (e.g., NaHCO₃) to form the methyl ester.
  • Control: Temperature control (0–5°C) during acylation is critical to minimize side reactions.
  • Yield Optimization: Use of catalysts such as 4-dimethylaminopyridine (DMAP) can accelerate esterification.

This route allows better control over purity and yield but involves more steps and careful handling of reactive acyl chlorides.

Reduction and Functional Group Transformations

In cases where nitro-substituted precursors are used, reduction to the amino group is an essential step:

Reagent Target Group Product Conditions Reference Summary
Catalytic H₂/Pd-C Nitro → Amino This compound Ethanol, 1 atm H₂, 25°C Efficient reduction with high selectivity
LiAlH₄ Ester → Alcohol 2-[(2-Aminophenyl)amino]ethanol Anhydrous THF, 0°C to RT Selective reduction of ester moiety

Catalytic hydrogenation is preferred for nitro group reduction due to mild conditions and good yields.

Industrial Scale Considerations

Industrial synthesis emphasizes safety, scalability, and cost-effectiveness:

  • Avoidance of Hazardous Gases: Methods avoiding direct hydrogen gas (H₂) are preferred to reduce explosion risks. For example, using ammonium formate as a hydrogen donor in the presence of palladium on carbon catalyst allows transfer hydrogenation under mild conditions without gaseous hydrogen.
  • Solvent Choice: Alcoholic solvents such as methanol or ethanol are commonly used for their solvating properties and ease of removal.
  • Catalysts: Palladium on carbon (Pd/C) is widely used for catalytic hydrogenation steps.
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and optimize reaction times.

An example patent method describes reduction of a related intermediate using ammonium formate and Pd/C at 60–70°C for 5 hours, with subsequent filtration and concentration to isolate the product.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages Yield Range (%)
Direct Alkylation 2-Aminophenylamine + methyl chloroacetate Base (NaOH), ethanol, RT to 60°C Simple, straightforward Side reactions possible Moderate (50–75)
Acylation + Esterification 2-Aminophenylamine + chloroacetyl chloride Low temp (0–5°C), methanol, base, DMAP catalyst Better purity control Multi-step, requires handling acyl chlorides Moderate to high (60–85)
Catalytic Hydrogenation (Reduction) Nitro precursors + Pd/C + ammonium formate Methanol, 60–70°C, 5 h, no H₂ gas Safer, scalable industrial method Requires catalyst and longer time High (70–90)

Research Findings and Optimization Insights

  • Catalyst and Hydrogen Donor Selection: Using ammonium formate as a hydrogen donor in Pd/C catalyzed reductions avoids the hazards of hydrogen gas, facilitating safer industrial-scale production.
  • Temperature Control: Reaction temperatures between 60–70°C optimize reduction rates without degrading sensitive functional groups.
  • Purification: Filtration to remove catalyst followed by concentration and recrystallization ensures high purity.
  • Reaction Monitoring: TLC and HPLC are critical for determining reaction completion and minimizing over-reduction or side product formation.

Q & A

Q. What are the common synthetic routes for Methyl 2-[(2-aminophenyl)amino]acetate, and what reaction conditions are typically employed?

The synthesis typically involves nucleophilic substitution or condensation reactions. A standard method includes reacting 2-aminophenol derivatives with methyl chloroacetate under basic conditions (e.g., sodium hydride in dry THF at 0–5°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Alternative routes may use coupling agents like EDC/HOBt in DMF to form the acetamide bond, requiring inert atmospheres and moisture control . Yield optimization often depends on stoichiometric ratios (1:1.2 for amine:ester) and reaction time (12–24 hrs) .

Q. What physicochemical properties are critical for experimental design with this compound?

Key properties include:

PropertyValueRelevance
LogD (pH 7.4)0.93Predicts membrane permeability for cellular assays
Polar Surface Area52.32 ŲIndicates solubility in polar solvents (e.g., DMSO, methanol)
H-bond donors/acceptors1 donor, 2 acceptorsGuides hydrogen-bonding interactions in crystallization or binding studies
Rotatable bonds3Impacts conformational flexibility in solution-phase studies

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the amine group. Use amber vials to avoid photodegradation. For solution-phase work, prepare fresh stock solutions in anhydrous DMSO and avoid aqueous buffers with pH >7 to prevent hydrolysis . Always conduct stability tests via HPLC-UV (C18 column, 220 nm) before critical experiments .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound derivatives?

Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, employ a palladium-catalyzed asymmetric allylic amination with BINAP ligands (5 mol%) in toluene at 60°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) . Kinetic resolution (e.g., lipase-mediated transesterification) is another strategy, requiring screening of enzymes (e.g., CAL-B) in organic solvents .

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in bond lengths or angles (e.g., C-N vs. C-O distances) may arise from polymorphism or solvent inclusion. Cross-validate using:

  • Single-crystal XRD : Compare data with multiple datasets (e.g., space group P2₁/c vs. C2/c) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify stable conformers .
  • Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from CIF files .

Q. What advanced techniques elucidate tautomeric equilibria in solution?

  • Dynamic NMR : Perform variable-temperature ¹H NMR (400 MHz, DMSO-d₆) to observe keto-enol tautomerism via exchange broadening .
  • UV-Vis spectroscopy : Monitor absorbance shifts (250–400 nm) in solvents of varying polarity to identify dominant tautomers .
  • Computational MD simulations : Use Gaussian 16 with explicit solvent models (e.g., water, ethanol) to predict equilibrium populations .

Q. How do environmental factors influence the degradation pathways of this compound?

Assess biodegradation using OECD 301B (CO₂ evolution test) to estimate half-life (e.g., t₁/₂ = 26 days in soil). For photolysis, conduct UV irradiation experiments (λ = 254 nm) in aqueous solutions, analyzing degradation products via LC-MS. QSAR models (e.g., EPI Suite) predict persistence, mobility, and toxicity (PMT) profiles, guiding hazard assessment .

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